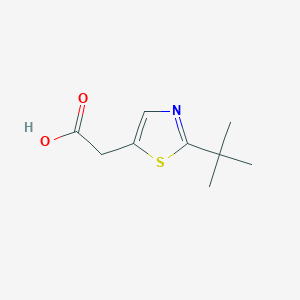

2-(2-(tert-Butyl)thiazol-5-yl)acetic acid

Description

Historical Context of Thiazole (B1198619) Derivatives in Medicinal Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a structure of significant historical importance in medicinal chemistry. bohrium.com Its presence was famously identified in the structure of Penicillin, one of the most important discoveries in the history of antibiotics. researchgate.net Beyond natural products, the thiazole scaffold has been a subject of intense synthetic and medicinal research for decades.

This research has revealed that thiazole derivatives possess a vast spectrum of pharmacological activities. bohrium.com Molecules incorporating this ring system have been developed as antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive agents. researchgate.net Marketed drugs such as the antiretroviral Ritonavir and the antibacterial Sulfathiazole contain the thiazole motif, cementing its status as a "privileged scaffold" in drug discovery. bohrium.com The continuous exploration of thiazole derivatives is driven by the need to overcome challenges like drug resistance, aiming to generate new molecules with enhanced potency and better safety profiles. bohrium.com

Significance of the Thiazole Acetic Acid Scaffold in Bioactive Molecules

The attachment of an acetic acid group to a thiazole ring creates the thiazole acetic acid scaffold, a structural motif that has demonstrated significant biological relevance. Research into derivatives of this scaffold has uncovered a range of activities, notably in the antimicrobial and cardiovascular fields. nih.govnih.gov

For instance, a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were synthesized and evaluated for their antimicrobial properties. nih.gov One derivative, despite its simple structure, exhibited potent and broad antibacterial and antifungal effects, suggesting that the thiazolyl-acetic acid framework can be a highly effective biocide. nih.gov The carboxylic acid moiety contributes hydrophilic properties that can be crucial for a compound's biological action. nih.gov In other studies, new synthetic derivatives of thiazole acetic acid were evaluated for their effects on cardiovascular parameters in isolated rat hearts, with some compounds showing the ability to modulate cardiac muscle tension. nih.gov Further research on related structures, such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid, has explored their potential as anti-inflammatory and immunosuppressive agents. nih.gov

Rationale for Investigating 2-(2-(tert-Butyl)thiazol-5-yl)acetic Acid

The specific investigation of this compound is founded on established principles of medicinal chemistry and structure-activity relationships. The rationale combines the proven utility of the thiazole acetic acid scaffold with the unique properties of the tert-butyl group.

The tert-butyl group is a common, sterically bulky substituent in organic chemistry. researchgate.net Its inclusion in a molecule can serve several purposes in drug design. It can act as a "steric shield," potentially increasing the metabolic stability of a compound by protecting nearby functional groups from enzymatic degradation. researchgate.nethyphadiscovery.com Its significant size and hydrophobicity can also influence how the molecule binds to a biological target, potentially increasing specificity or potency. hyphadiscovery.comresearchgate.net However, this group is also known to be a site of metabolism itself, often undergoing hydroxylation by cytochrome P450 enzymes, which can lead to active metabolites or alternative clearance pathways. hyphadiscovery.com

Therefore, the rationale for studying this compound is to explore how the introduction of this large, lipophilic group onto a known bioactive scaffold (thiazole acetic acid) modulates its physical, chemical, and biological properties. Researchers would be interested in determining how this specific combination of a thiazole ring, an acetic acid side chain, and a tert-butyl group affects potential therapeutic activities, such as antimicrobial or anti-inflammatory effects.

Overview of Current Research Landscape Pertaining to the Compound

The current research landscape for this compound indicates that it is primarily in an exploratory or discovery phase. It is commercially available as a research chemical and building block for synthesis, which is a common status for novel compounds with potential utility. evitachem.combldpharm.comnavimro.com

While extensive published studies focusing specifically on this molecule are not abundant, its potential applications are noted in both pharmaceutical research and material science. smolecule.com Its structure, combining the biologically active thiazole ring with the bulky tert-butyl and acidic functional groups, makes it a target for investigation as a potential drug candidate. evitachem.comsmolecule.com The current stage of research appears to be focused on its synthesis and its use as a starting point or intermediate for creating more complex molecules for biological screening and materials development. evitachem.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1468799-08-7 bldpharm.comnavimro.com |

| Molecular Formula | C₉H₁₃NO₂S bldpharm.com |

| Molecular Weight | 199.27 g/mol bldpharm.com |

| Synonyms | Acetic acid, 2-(2-(1,1-dimethylethyl)-5-thiazolyl)- |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)8-10-5-6(13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12) |

InChI Key |

GFYMQPWUXFTPLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(S1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Tert Butyl Thiazol 5 Yl Acetic Acid

Established Synthetic Routes to 2-(2-(tert-Butyl)thiazol-5-yl)acetic Acid

The construction of the this compound framework can be achieved through both multi-step sequences and more streamlined one-pot strategies.

Multi-Step Synthesis Approaches

A common and versatile method for the synthesis of the thiazole (B1198619) core is the Hantzsch thiazole synthesis. youtube.comorganic-chemistry.orgnih.gov This reaction typically involves the cyclization of an α-haloketone with a thioamide. youtube.com For the specific synthesis of this compound, a plausible multi-step approach would involve the reaction of a suitable thioamide, such as 2,2-dimethylpropanethioamide (B146239) (tert-butyl thioacetamide), with an appropriate α-haloacetoacetate derivative, like ethyl 4-chloroacetoacetate. chemicalbook.combiosynth.com

The initial condensation would yield the ethyl ester of the target molecule, ethyl 2-(2-(tert-butyl)thiazol-5-yl)acetate. Subsequent hydrolysis of the ester group under acidic or basic conditions would then furnish the final carboxylic acid product.

A potential synthetic pathway is outlined below:

Formation of 2,2-dimethylpropanethioamide: This can be prepared from the corresponding nitrile, 2,2-dimethylpropanenitrile, by reaction with hydrogen sulfide. google.com

Synthesis of Ethyl 4-chloroacetoacetate: This α-haloketone can be synthesized by the chlorination of diketene (B1670635) followed by reaction with ethanol (B145695) or through the chlorination of ethyl acetoacetate (B1235776) with agents like sulfuryl chloride. chemicalbook.compatsnap.compatsnap.com

Hantzsch Thiazole Synthesis: The reaction between 2,2-dimethylpropanethioamide and ethyl 4-chloroacetoacetate would lead to the formation of the thiazole ring. youtube.com

Hydrolysis: The resulting ethyl 2-(2-(tert-butyl)thiazol-5-yl)acetate is then hydrolyzed to yield this compound.

One-Pot Reaction Strategies

One-pot syntheses offer an efficient alternative by minimizing the number of separate reaction and purification steps. For thiazole derivatives, multicomponent reactions are particularly valuable. researchgate.netacgpubs.org A one-pot approach for 2,5-disubstituted thiazoles could involve the reaction of a thioamide, an α-haloketone, and potentially other reagents in a single reaction vessel. nih.govorganic-chemistry.org

Furthermore, electrochemical methods have emerged for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas, which could be adapted for the synthesis of other thiazole derivatives. beilstein-journals.orgbohrium.combeilstein-journals.orgnih.gov These methods often proceed under mild conditions and avoid the need for pre-functionalized substrates. beilstein-journals.orgnih.gov

Precursor Compounds and Reactants in the Synthesis of Thiazole-Acetic Acid Frameworks

The synthesis of the thiazole-acetic acid framework relies on the availability of key precursor compounds and reactants. The selection of these starting materials directly influences the substitution pattern of the final product.

| Precursor Type | Specific Examples | Role in Synthesis |

| Thioamide | 2,2-Dimethylpropanethioamide | Provides the N-C-S fragment and the tert-butyl group at the 2-position. |

| α-Haloketone | Ethyl 4-chloroacetoacetate | Provides the C-C-C=O fragment for the thiazole ring and the acetic acid ester side chain at the 5-position. |

| Nitrogen Source | Thiourea, Ammonium (B1175870) acetate | Can be used in Hantzsch-type syntheses as the nitrogen donor. wikipedia.org |

| Sulfur Source | Elemental sulfur | Used in some synthetic routes for thiazole formation from aldehydes and amines. nih.gov |

Derivatization Strategies of the Thiazole Ring for Analogues

The biological activity of thiazole derivatives can be fine-tuned by modifying the substituents on the thiazole ring. nih.govresearchgate.net Both the 2-position and the 5-position of the this compound scaffold are amenable to derivatization.

Substitutions at the 2-Position of the Thiazole Ring

The tert-butyl group at the 2-position can be replaced with other functional groups by starting the synthesis with a different thioamide. For instance, using thioacetamide (B46855) would result in a methyl group at the 2-position, while using benzothioamide would introduce a phenyl group.

Direct modification of the 2-position of a pre-formed thiazole ring can be challenging but is achievable through certain C-H functionalization strategies. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, can be employed to introduce aryl or alkyl groups at the 2-position if a suitable handle like a halogen is present. numberanalytics.com

Modifications at the 5-Position of the Thiazole Ring

The acetic acid moiety at the 5-position offers a versatile handle for further modifications. The carboxylic acid can be converted into a variety of other functional groups, including:

Esters: Reaction with various alcohols under acidic conditions.

Amides: Coupling with a wide range of amines using standard peptide coupling reagents.

Ketones: Through reactions with organometallic reagents.

Chemical Modifications of the Acetic Acid Moiety

The acetic acid side chain of this compound can be readily modified through standard carboxylic acid chemistry to yield esters, amides, and other derivatives. These transformations are essential for creating analogues with altered physicochemical properties.

The esterification of this compound can be achieved through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com For the synthesis of tert-butyl esters, which can serve as protecting groups, direct esterification with tert-butanol (B103910) can be challenging. Alternative methods, such as using acetic anhydride (B1165640) with anhydrous zinc chloride or reacting with tert-butyl alcohol in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), are often employed. orgsyn.orgpeptide.com Another approach involves the use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent, which facilitates the formation of esters from carboxylic acids and alcohols. orgsyn.org

For instance, the synthesis of various substituted phenyl esters of (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid has been successfully carried out by reacting the corresponding acid chloride with substituted phenols. nih.gov While not a direct example, this demonstrates the feasibility of esterifying thiazole-containing acetic acids.

Table 1: Examples of Reagents for Esterification

| Reagent/Catalyst | Alcohol | Product Type | Reference(s) |

| H₂SO₄ or TsOH | Simple Alcohols (e.g., Methanol, Ethanol) | Alkyl Esters | masterorganicchemistry.com |

| Acetic Anhydride, ZnCl₂ | tert-Butanol | tert-Butyl Ester | orgsyn.org |

| DCC, DMAP | tert-Butanol | tert-Butyl Ester | peptide.com |

| Polystyrylsulfonyl chloride resin | Alcohols or Phenols | Alkyl or Aryl Esters | orgsyn.org |

The conversion of this compound to its corresponding amides is a critical transformation for generating compounds with potential biological activity. This is typically accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) to facilitate the reaction and suppress side reactions. peptide.comuni-kiel.debachem.com

A study on the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, a structurally similar compound, provides a relevant synthetic route. researchgate.net Furthermore, the synthesis of various N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives has been reported, showcasing the versatility of amide bond formation in thiazole-containing systems. nih.gov The coupling of amino acid-derived thiazole analogues with various amines has been extensively studied, employing reagents like HCTU, HOBt, and DIEA. nih.gov

Other derivatizations of the carboxylic acid moiety are also possible. For example, the acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can readily react with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. nih.gov

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive(s) | Base (if required) | Product | Reference(s) |

| DCC or EDC | HOBt | - | Amide | peptide.com |

| HATU | - | DIPEA or NMM | Amide | uni-kiel.debachem.com |

| HCTU | HOBt | DIEA | Amide | nih.gov |

| Thionyl Chloride | - | - | Acyl Chloride (intermediate) | nih.gov |

Green Chemistry Approaches in the Synthesis of Thiazole-Containing Compounds

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in organic chemistry. For the synthesis of thiazole-containing compounds, several green chemistry approaches have been explored to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. nih.govresearchgate.net

Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful green technique. The application of ultrasound can accelerate reaction rates and improve yields in the synthesis of thiazole derivatives. nih.govtandfonline.com For example, the synthesis of novel thiazole derivatives has been successfully achieved using ultrasound irradiation, often with shorter reaction times and under milder conditions compared to conventional heating methods. nih.govtandfonline.com

Microwave-assisted organic synthesis (MAOS) is another prominent green chemistry tool that has been effectively utilized in the synthesis of thiazoles. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities of the desired products. nih.govlatticescipub.com Solvent-free microwave-assisted synthesis of amides directly from carboxylic acids and amines has also been reported, offering a significant advantage by eliminating the need for solvents and coupling reagents. nih.gov These methods represent a more sustainable alternative for the synthesis of this compound and its derivatives. acs.org

Table 3: Green Chemistry Approaches for Thiazole Synthesis

| Green Chemistry Technique | Key Advantages | Application Example | Reference(s) |

| Ultrasound-Assisted Synthesis | Faster reaction rates, higher yields, milder conditions | Synthesis of various thiazole derivatives | nih.govtandfonline.comtandfonline.com |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, solvent-free options | Direct amidation of carboxylic acids, synthesis of thiazole derivatives | nih.govlatticescipub.com |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 2 Tert Butyl Thiazol 5 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum for 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid would be expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would produce a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety would likely appear as a singlet, and the proton on the thiazole (B1198619) ring would also be a singlet. The acidic proton of the carboxylic acid group would be observed as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

| -CH₂- | ~3.8 | Singlet | 2H |

| Thiazole-H | ~7.7 | Singlet | 1H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The spectrum would be expected to show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene carbon, the carbons of the thiazole ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C (CH₃)₃ | ~33 |

| -C(C H₃)₃ | ~30 |

| -C H₂- | ~35 |

| Thiazole C2 | ~175 |

| Thiazole C4 | ~145 |

| Thiazole C5 | ~130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, significant COSY correlations are not expected as the protons are largely isolated from one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the methylene protons to the methylene carbon, for example.

Infrared (IR) Spectroscopy for Functional Group Identification

While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-H stretching vibrations of the tert-butyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the thiazole ring would be expected in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Alkyl) | 2850-3000 | Medium-Strong |

| C=O (Carbonyl) | 1700-1725 | Strong |

| C=N (Thiazole) | ~1500-1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of the compound (199.27 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxylic acid group, the tert-butyl group, or cleavage of the acetic acid side chain. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula of C₉H₁₃NO₂S.

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available X-ray crystal structure for this compound. If a suitable single crystal could be grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. This technique would confirm the planar structure of the thiazole ring and the tetrahedral geometry of the carbons in the tert-butyl and acetic acid groups.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are indispensable techniques in the synthesis and analysis of pharmaceutical compounds like this compound. These methods are crucial for both isolating the pure compound from reaction mixtures and for assessing its purity with high accuracy. While specific, detailed published protocols for this exact molecule are not prevalent in publicly accessible research, the principles of their application can be described based on established methods for analogous thiazole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (commonly C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

The acidic nature of the carboxylic acid group and the basic nitrogen in the thiazole ring mean that the pH of the mobile phase is a critical parameter. Buffering the mobile phase, for instance with formic acid or ammonium (B1175870) acetate, is standard practice to ensure sharp, symmetrical peaks by suppressing the ionization of the analyte. Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Modern pharmaceutical standards often require purity levels exceeding 99.5% as measured by HPLC.

Preparative HPLC is used for isolation and purification. The principle is the same as analytical HPLC, but it is performed on a larger scale using wider columns and higher flow rates to isolate milligram-to-gram quantities of the pure compound from synthetic by-products and unreacted starting materials.

Below is an illustrative table of typical analytical HPLC conditions that could be used for the purity assessment of this compound.

Table 1: Illustrative Analytical HPLC Parameters

| Parameter | Typical Value | Purpose |

|---|---|---|

| Column | C18, 2.5-5 µm, 4.6 x 150 mm | Nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acid suppresses ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 10% B to 95% B over 15 min | Gradually increases elution strength to separate compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm or 280 nm | Thiazole ring provides strong UV absorbance for detection. |

| Injection Vol. | 5 µL | Standard volume for analytical scale. |

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is exceptionally powerful for both identifying the target compound and detecting and identifying any impurities. After the components of the sample are separated by the LC system, they are introduced into the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For this compound, an electrospray ionization (ESI) source is typically used, which is a soft ionization technique suitable for polar molecules. The analysis can be done in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be detected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the parent compound and its impurities. Tandem mass spectrometry (LC-MS/MS) can further be used to fragment the parent ion, providing structural information that helps in unequivocally identifying the compound and characterizing unknown impurities.

The data from LC/MS is critical for confirming the identity of the synthesized compound and for creating a profile of potential process-related impurities or degradants.

Table 2: Representative LC/MS Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC System | UPLC/UHPLC | Provides higher resolution and faster analysis than traditional HPLC. |

| Column | C18, <2 µm, 2.1 x 50 mm | Standard for fast LC/MS analysis. |

| Mobile Phase | Similar to HPLC (e.g., Water/Acetonitrile with 0.1% Formic Acid) | Solvents must be volatile for MS compatibility. |

| Ionization Source | Electrospray Ionization (ESI) | Efficiently ionizes polar molecules like the target compound. |

| Polarity | Positive and Negative Switching | To detect both [M+H]⁺ and [M-H]⁻ ions for comprehensive analysis. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high-resolution and accurate mass data for formula confirmation. |

| Scan Range | 100 - 1000 m/z | Covers the expected mass of the compound and potential impurities. |

Computational Chemistry and Molecular Modeling Studies of 2 2 Tert Butyl Thiazol 5 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable information about the reactivity, stability, and spectroscopic properties of a compound. For thiazole (B1198619) derivatives, DFT has been employed to study the relationship between their electronic structure and physicochemical properties. scilit.com

DFT calculations for 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p). nih.govresearchgate.net Such studies can determine key quantum chemical parameters that are correlated with the compound's reactivity and potential biological activity. researchgate.net

Key Research Findings:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. rsc.org The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.orgmdpi.com For thiazole derivatives, the HOMO-LUMO gap has been correlated with their fungicidal activity. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov These maps illustrate the charge distribution and are useful for predicting how the molecule might interact with biological targets.

Mulliken Atomic Charges: The calculation of atomic charges provides insight into the distribution of electrons among the atoms in the molecule, which can influence its interaction with other molecules. nih.gov

Illustrative Data for this compound:

While specific experimental data for this compound is not available, the following table presents hypothetical DFT-calculated parameters based on typical values for similar thiazole derivatives. scilit.comnih.gov

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions. nih.gov

For this compound, molecular docking simulations would involve preparing the 3D structure of the ligand and the target protein. The ligand would then be placed into the active site of the protein, and its possible binding conformations would be evaluated based on a scoring function, which estimates the binding affinity. nih.gov

Key Research Findings from Studies on Thiazole Derivatives:

Identification of Binding Modes: Docking studies on thiazole derivatives have successfully identified their binding modes within the active sites of various enzymes, such as tubulin, Rho6 protein, and DNA gyrase. scilit.comresearchgate.net These studies reveal the specific amino acid residues that interact with the ligand.

Types of Interactions: The interactions typically observed include hydrogen bonds, hydrophobic interactions, and arene-cation interactions. scilit.comresearchgate.net For instance, in a study of thiazole derivatives as tubulin inhibitors, the thiazole sulfur atom was found to form a noncovalent sulfur bond with the receptor. researchgate.net

Binding Affinity Prediction: Docking simulations provide a binding energy score (e.g., in kcal/mol), which is an estimate of the binding affinity. Lower binding energies generally indicate a more stable ligand-receptor complex. researchgate.net

Illustrative Docking Results for this compound with a Hypothetical Kinase Target:

The following table illustrates the types of interactions and a hypothetical binding energy for this compound docked into a kinase active site, based on findings for similar compounds. researchgate.netnih.gov

| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) |

| Lys78 | Hydrogen Bond (with carboxylic acid) | 2.1 |

| Leu130 | Hydrophobic (with tert-butyl group) | 3.8 |

| Phe189 | π-π Stacking (with thiazole ring) | 4.2 |

| Binding Energy | -8.5 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ijpsr.com These models are used to predict the activity of new compounds and to guide the design of more potent molecules. nih.gov

To develop a QSAR model for a series of thiazole derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) is required. acs.org Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated.

Key Aspects of QSAR Modeling:

Descriptor Calculation: A wide range of descriptors can be calculated, including constitutional, topological, geometrical, and electronic descriptors. For thiazole derivatives, descriptors related to electrostatic and steric properties have been shown to be important. researchgate.netijpsr.com

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR equation. acs.org The quality of the model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). researchgate.netnih.gov

Model Interpretation: The developed QSAR model can provide insights into the structural features that are important for the desired biological activity. For example, a QSAR study on thiazole derivatives as antimicrobial agents revealed the importance of specific topological descriptors. researchgate.net

Illustrative 2D-QSAR Equation for a Series of Thiazole Derivatives:

The following is a hypothetical 2D-QSAR equation that could be developed for a series of thiazole derivatives, illustrating the relationship between biological activity (pIC50) and molecular descriptors. researchgate.net

pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (number of aromatic rings) + 3.0

(Note: This is a simplified, illustrative equation)

Molecular Dynamics Simulations for Binding Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. acs.org This technique is used to assess the stability of the binding pose obtained from molecular docking and to understand the conformational changes that may occur upon ligand binding. rsc.org

An MD simulation of this compound in complex with a target protein would involve placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and calculating the trajectory of all atoms over a period of nanoseconds. acs.org

Key Insights from MD Simulations:

Binding Pose Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation to assess the stability of the complex. A stable RMSD suggests that the binding pose is maintained. acs.org

Interaction Analysis: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over the simulation time. youtube.com

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight the flexible regions of the protein and how they are affected by ligand binding. acs.org

Illustrative MD Simulation Stability Data:

This table presents hypothetical data from an MD simulation, indicating the stability of the complex.

| Parameter | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Stable binding pose |

| Protein Backbone RMSD | 2.0 Å | Protein structure is stable |

| Key Hydrogen Bond Occupancy | 85% | Persistent hydrogen bond interaction |

Investigations into the Biological Activities and Mechanistic Pathways of 2 2 Tert Butyl Thiazol 5 Yl Acetic Acid and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The structural features of 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid, particularly the thiazole (B1198619) core, make it and its derivatives candidates for interaction with various enzyme active sites. Research has explored their potential as inhibitors of several key enzymes implicated in disease.

Neuraminidase Inhibition

Neuraminidase is a critical enzyme for the influenza virus, facilitating the release of new virus particles from infected cells. mdpi.com Inhibitors of this enzyme are a primary class of antiviral drugs for treating influenza. drugs.comnih.gov While direct studies on this compound are not extensively documented in publicly available literature, research into structurally related thiazole-based compounds has shown promise.

A study focused on developing novel neuraminidase inhibitors used 2-amino-4-thiazole-acetic ester as a lead compound. tandfonline.comnih.gov This core structure is closely related to the subject compound. The synthesized derivatives demonstrated moderate inhibitory activity against the influenza A virus (H3N2). The most potent derivative in this series, (S)-2-(2-(2-Aminopropanamido)thiazol-4-yl)acetic acid, exhibited an IC50 value of 3.43 μM. tandfonline.comnih.gov This finding suggests that the thiazole acetic acid scaffold is a viable starting point for designing novel neuraminidase inhibitors.

| Compound | Structure | Neuraminidase Inhibitory Activity (IC50, μM) | Reference |

|---|---|---|---|

| 2-amino-4-thiazole-acetic ester | Lead compound | 358 | tandfonline.com |

| (S)-2-(2-(2-Aminopropanamido)thiazol-4-yl)acetic acid (4d) | Derivative | 3.43 | tandfonline.comnih.gov |

| (S)-2-(2-(2-(tert-Butoxycarbonylamino)propanamido)thiazol-4-yl)acetic acid (4c) | Derivative | > 500 | tandfonline.com |

Cyclin-Dependent Kinase (CDK) Inhibition, specifically CDK9

Cyclin-dependent kinase 9 (CDK9) is a key enzyme in the regulation of transcription and is a validated target in cancer therapy. acs.org Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it a promising strategy for treating various cancers. The thiazole scaffold has been identified as a crucial element in the design of potent CDK9 inhibitors.

Research into a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines has yielded highly active CDK9 inhibitors. nih.gov Although these are more complex derivatives, they share the core thiazol-5-yl moiety. One of the most selective compounds from this research, compound 12u , inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 compared to CDK2. nih.gov The potent activity of these derivatives underscores the importance of the thiazole ring in binding to the ATP-binding site of CDK9. acs.org Further studies on other quinazolinone derivatives have also identified compounds with sub-micromolar inhibitory activity against CDK9. nih.gov

| Compound Series | Key Active Compound | CDK9 Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Compound 12u | 7 nM | nih.gov |

| Quinazolinone Derivatives | Compound 7 | 0.115 μM | nih.gov |

| Quinazolinone Derivatives | Compound 9 | 0.131 μM | nih.gov |

| Quinazolinone Derivatives | Compound 25 | 0.142 μM | nih.gov |

DNA Gyrase Inhibition

Bacterial DNA gyrase is an essential enzyme for bacterial survival, making it a well-established target for antibiotics. nih.gov The thiazole nucleus is a key component in several classes of DNA gyrase inhibitors. researchgate.net For instance, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles have been developed as potent inhibitors of DNA gyrase and topoisomerase IV, with IC50 values in the nanomolar range against enzymes from Staphylococcus aureus and Escherichia coli. nih.gov

Furthermore, benzothiazole-based inhibitors have shown potent activity, and their conjugation with siderophore mimics has been explored to improve their uptake into Gram-negative bacteria. rsc.org Other studies have highlighted that thiazolidin-4-one-based compounds also exhibit inhibitory activity against DNA gyrase. researchgate.net These findings collectively indicate that the thiazole and related benzothiazole (B30560) scaffolds are privileged structures for the design of new antibacterial agents targeting DNA gyrase.

Other Enzyme Systems Under Investigation

The versatility of the thiazole scaffold has prompted investigations into its effects on other enzyme systems. One notable example is the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. A study identified N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), a close analog of the subject compound, as a selective ZAC antagonist. semanticscholar.org This compound was found to act as a negative allosteric modulator of the receptor. semanticscholar.org

Additionally, derivatives of (1,2-benzothiazin-4-yl)acetic acid have been prepared and evaluated as aldose reductase inhibitors, which are relevant in the context of diabetic complications. researchgate.net The exploration of thiazole derivatives also extends to their potential as urease inhibitors, with some compounds showing significant inhibitory activity. mdpi.com

Modulation of Cellular Pathways

The inhibition of enzymes like CDK9 has direct consequences on cellular pathways that control cell growth, proliferation, and survival. The inhibition of CDK9 by thiazole derivatives leads to a reduction in the transcription of short-lived mRNAs that encode for anti-apoptotic proteins such as Mcl-1. acs.org This disruption of survival signaling can reinstate apoptosis in cancer cells. nih.gov

Studies on other thiazole derivatives have further elucidated their impact on apoptotic pathways. For example, a series of novel hydrazinyl thiazole derivatives were found to induce apoptosis in HepG2 cells by promoting a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and upregulating the expression of pro-apoptotic markers like Bax and cleaved caspase-3. bioworld.com

Beyond apoptosis, thiazole derivatives have been shown to modulate other critical cellular signaling pathways. Thiazole carboxamide derivatives have been identified as modulators of GluA2 AMPA receptors, which are crucial for synaptic transmission in the central nervous system. nih.gov Specifically, some of these compounds act as negative allosteric modulators, reducing the current amplitude and altering the kinetics of the receptor. nih.gov This suggests a potential neuroprotective role for certain thiazole-based molecules.

Antioxidant Activity Investigations

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest. The thiazole ring is present in various compounds that have been investigated for their ability to scavenge free radicals and reduce oxidative damage. mdpi.com

Studies on different series of thiazole derivatives have confirmed their antioxidant potential. For example, the antioxidant activity of some thiazole derivatives was attributed to their ability to scavenge nitric oxide radicals and inhibit lipid peroxidation. nih.gov In a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, another acetic acid-containing heterocyclic compound, demonstrated significant antiradical activity and was able to protect erythrocytes from oxidative damage. nih.gov

The antioxidant capacity is often linked to the substitution pattern on the thiazole ring. The presence of phenolic groups, for instance, can enhance the radical scavenging ability of the molecule. A novel tetraphenolic compound, 2,2'-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), which contains tert-butyl groups, showed strong antioxidant performance in various assays, outperforming common synthetic antioxidants like BHT and TBHQ in some lipid systems. nih.gov

| Compound/Extract | Assay | Result (IC50 or other measure) | Reference |

|---|---|---|---|

| Phenolic-rich extract of S. cusia | DPPH radical scavenging | IC50 = 464.59 μg/mL | researchgate.net |

| 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | DPPH radical scavenging | One molecule scavenges 1.48 ± 0.06 DPPH radicals | nih.gov |

| 2,2'-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ) | ABTS radical scavenging | EC50 = 24.35 μg/mL | nih.gov |

| tert-butyl hydroquinone (B1673460) (TBHQ) | ABTS radical scavenging | EC50 = 33.34 μg/mL | nih.gov |

| Propyl gallate (PG) | ABTS radical scavenging | EC50 = 18.17 μg/mL | nih.gov |

Exploration of Antimicrobial Mechanisms (e.g., antibacterial, antifungal)

Derivatives of thiazole acetic acid have demonstrated notable antimicrobial properties, with research delineating their mechanisms against a range of bacterial and fungal pathogens.

Antibacterial Activity: Studies have shown that derivatives of thiazole and thiazolidine-2,4-dione possess antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov For instance, certain (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives exhibited a minimum inhibitory concentration (MIC) as low as 3.91 mg/L against Gram-positive strains. nih.govnih.gov The antibacterial efficacy of some of these compounds was found to be comparable or even superior to established antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov

Further investigations into N-(thiazol-2-yl)benzenesulfonamide derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov Specifically, a derivative featuring an isopropyl substitution recorded an MIC of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. rsc.orgnih.gov The mechanism for these sulfonamide derivatives is suggested to be the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. rsc.orgnih.gov Additionally, these compounds appear to create pores in the bacterial cell membrane, contributing to their bactericidal effects. rsc.orgnih.gov Other proposed mechanisms include the inhibition of the E. coli MurB enzyme. nih.gov

Antifungal Activity: The antifungal potential of thiazole derivatives has been well-documented. Certain compounds have shown broad-spectrum antifungal activity, with one thiazole derivative, compound 8 in a studied series, demonstrating an MIC between 0.08–0.23 mg/mL against various fungal strains. nih.gov Another study identified a thiazolylhydrazone derivative as a promising agent against multiple species of Candida and Cryptococcus. mdpi.com The primary proposed mechanism for their antifungal action is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Furthermore, thiazol-2-ylthiazolidin-4-ones have been synthesized and shown to be effective antifungals against important agricultural phytopathogenic fungi. researchgate.net

| Derivative Class | Target Organism | Observed Activity / Mechanism | Reference |

|---|---|---|---|

| (2,4-Dioxothiazolidin-5-yl/ylidene)acetic acids | Gram-positive bacteria | MIC = 3.91 mg/L | nih.govnih.gov |

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | MIC = 3.9 μg/mL; Inhibition of DHPS, membrane pore formation | rsc.orgnih.gov |

| Heteroaryl(aryl) thiazoles | Fungal strains | MIC = 0.08–0.23 mg/mL; Inhibition of 14α-lanosterol demethylase | nih.gov |

| Thiazolylhydrazones | Candida spp., Cryptococcus spp. | Potent activity, low cytotoxicity | mdpi.com |

Anti-Inflammatory Effects and Associated Mechanisms

The structural motif of thiazole is integral to compounds investigated for their anti-inflammatory properties. nih.gov Research has focused on the ability of these derivatives to modulate key inflammatory pathways.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their anti-inflammatory effects. rsc.org The findings demonstrated that these compounds could effectively inhibit the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. rsc.org

Other studies have adopted a multi-target approach, designing 1,2,3-triazole hybrids capable of simultaneously inhibiting several enzymes involved in inflammation. wustl.edu These compounds were identified as potent inhibitors of Cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). wustl.edu The inhibition of COX-2 was further confirmed by observing a decrease in the accumulation of 6-keto-PGF1α, a stable metabolite of the COX-2 product prostacyclin, in cancer cell lines. wustl.edu

| Derivative Class | Mechanism / Target | Observed Effect | Reference |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | Pro-inflammatory Cytokines | Inhibition of NO, IL-6, and TNF-α production | rsc.org |

| 1,2,3-Triazole Hybrids | COX-2 and 15-LOX Enzymes | Potent enzymatic inhibition | wustl.edu |

| 1,2,3-Triazole Hybrids | COX-2 Pathway | Inhibition of 6-keto-PGF1α accumulation | wustl.edu |

Anticancer Potential and Target Identification

The 2-aminothiazole (B372263) scaffold is a recognized pharmacophore in oncology, forming the basis of clinically used drugs. nih.gov Consequently, numerous derivatives of this compound have been synthesized and screened for their anticancer activities against a wide array of human cancer cell lines, including those of the lung (A549, H1299), liver (HepG-2), breast (MCF-7), and cervix (HeLa). wustl.edunih.govnih.gov

The mechanisms underlying these anticancer effects are multifaceted. One significant target identified is Topoisomerase II (Topo II), a crucial enzyme for DNA replication and cell division. nih.gov Certain thiazole derivatives function as Topo II inhibitors, disrupting the enzyme's catalytic cycle. nih.gov Beyond direct enzyme inhibition, these compounds can modulate critical signaling pathways that govern cell survival and proliferation, such as the NFkB/mTOR/PI3K/AkT pathway. nih.gov

Further mechanistic studies have revealed that some derivatives can induce cell cycle arrest, specifically at the G2/M phase, thereby preventing mitotic entry and cell division. wustl.edu These compounds also trigger apoptosis, or programmed cell death, by upregulating the expression of pro-apoptotic proteins like caspase-9 and Bax, while simultaneously suppressing anti-apoptotic proteins like Bcl-2. wustl.edu Another identified target includes tumor-associated carbonic anhydrase isoforms, such as hCA XII, which are involved in regulating tumor pH and are often overexpressed in aggressive cancers. wustl.edu

| Derivative / Class | Target / Mechanism | Cell Line(s) | Reference |

|---|---|---|---|

| Thiazole derivative | Topoisomerase II inhibition | HepG-2, MCF-7 | nih.gov |

| Thiazole derivative | Inhibition of NFkB/mTOR/PI3K/AkT pathway | General | nih.gov |

| 1,2,3-Triazole hybrid | Induction of apoptosis (↑Caspase-9, ↑Bax, ↓Bcl-2) | A549, HepG2, MCF7 | wustl.edu |

| 1,2,3-Triazole hybrid | Cell cycle arrest at G2/M phase | A549, HepG2, MCF7 | wustl.edu |

| Sulfonamide-bearing 1,2,3-Triazole | Inhibition of human Carbonic Anhydrase XII (hCA XII) | General | wustl.edu |

Antiviral Activities

Compared to other biological activities, the antiviral potential of this compound and its direct derivatives is less extensively explored in the available literature. However, research into structurally related compounds provides some insight. A study on various 5'-N-phthaloyl-3'-azido-2',3'-dideoxythymidine (AZT) derivatives demonstrated antiviral activity against HIV-1, HIV-2, and Moloney murine sarcoma virus (MSV). nih.gov The investigation concluded that these compounds function as prodrugs, requiring metabolic activation to release free AZT, the active antiviral agent. nih.gov This indicates that while the specific carrier moiety may vary, the strategy of using prodrugs to deliver known antiviral agents is a viable approach, though direct antiviral activity from the thiazole acetic acid structure itself is not established from this work. nih.gov

Other Biological Activities under Academic Scrutiny

Beyond the primary areas of investigation, some studies have evaluated thiazole derivatives for other potential therapeutic effects. Notably, in conjunction with anti-inflammatory screening, the anti-ulcer activity of new fused thiazole derivatives has been assessed. nih.gov This suggests an interest in exploring the gastroprotective potential of this class of compounds, although this area of research is not as developed as the antimicrobial and anticancer investigations.

Structure Activity Relationship Sar Studies and Rational Design of 2 2 Tert Butyl Thiazol 5 Yl Acetic Acid Analogues

Impact of Thiazole (B1198619) Ring Substitutions on Biological Activity

The thiazole ring serves as a central scaffold, and its substitution pattern is critical for biological activity. nih.gov Thiazole derivatives are known to possess a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net

The 4-position of the thiazole ring offers a strategic point for introducing substituents to fine-tune the electronic properties and steric profile of the molecule, thereby influencing potency and selectivity. In a study on thiazole-based stilbene (B7821643) analogs as Topoisomerase IB (Top1) inhibitors, the nature of the substituent at the 4-position had a pronounced effect on activity. nih.gov

Key findings include:

Strong electron-withdrawing groups , such as trifluoromethyl (-CF₃) and fluoro (-F), increased the Top1 inhibitory activity compared to the unsubstituted analog. nih.gov

Weak electron-withdrawing groups like chloro (-Cl) and electron-donating groups such as methyl (-Me) and methoxy (B1213986) (-OMe) generally led to a decrease in activity. nih.gov

An exception was the tert-butyl group , which, despite being electron-donating, also enhanced Top1 inhibitory activity, suggesting that steric bulk at this position can also be favorable for certain targets. nih.gov

For other biological targets, different substitutions have proven effective. For instance, a 4-chloromethyl moiety was investigated in a series of 2-acetamidothiazole (B125242) derivatives, though replacement of a 4-(isothiocyanatomethyl) group with it did not improve antiproliferative activity, indicating the specific importance of the isothiocyanate group for that particular series. nih.gov In another example, 2-morpholino-4-(4-methylphenyl)thiazol-5-yl)(naphthalene-1-yl)methanones showed good COX-2 inhibition, highlighting the benefit of a p-methylphenyl group at the 4-position for anti-inflammatory activity. researchgate.net

Table 1: Impact of Substituents at the 4-Position on Topoisomerase IB (Top1) Inhibitory Activity of Thiazole-Based Stilbene Analogs Data extracted from a study on thiazole-based stilbene analogs and may not be directly transferable to all thiazole series.

| Substituent at C4 | Electronic Effect | Relative Top1 Inhibitory Activity |

| -H | Neutral | Baseline (++) |

| -CF₃ | Strong Electron-Withdrawing | Increased (+++) |

| -F | Strong Electron-Withdrawing | Increased (+++) |

| -tert-Bu | Electron-Donating (Bulky) | Increased (+++) |

| -Cl | Weak Electron-Withdrawing | Decreased (+) |

| -Me | Electron-Donating | Decreased (+) |

| -OMe | Electron-Donating | Decreased (+) |

Activity Scale: (+) Low, (++) Moderate, (+++) Good

The substituent at the 5-position, which is the acetic acid moiety in the parent compound, is a critical determinant of the molecule's properties and biological function. Replacing this group can dramatically alter the compound's mechanism of action.

For example, SAR studies on 2,5-disubstituted thiazoles found that having an ethylidenehydrazine-1-carboximidamide group at the 5-position was highly beneficial for antibacterial activity. nih.gov In other studies focused on anticancer activity, introducing various aryl groups at the 5-position of a 2-amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)thiazole scaffold was explored to enhance antiproliferative effects. nih.gov Furthermore, replacing the C5 substituent with a bulky naphthoyl group was found to improve COX-2 inhibition in a series of anti-inflammatory agents. researchgate.net These examples demonstrate that the 5-position is a versatile site for modification to direct the compound's activity toward different therapeutic targets.

Role of the Acetic Acid Side Chain in Biological Efficacy

The acetic acid side chain (-CH₂COOH) is a key pharmacophoric feature. Its carboxylic acid group is typically ionized at physiological pH, conferring hydrophilicity and a negative charge to the molecule. This feature is crucial for forming ionic interactions or hydrogen bonds with specific amino acid residues (e.g., arginine, lysine) in the binding site of a target enzyme or receptor.

In studies of related heterocyclic acetic acid derivatives, this moiety has been shown to be vital for activity. For instance, in a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids, the acetic acid group was critical for their broad-spectrum antimicrobial activity, providing the necessary hydrophilic and charge properties. nih.gov Similarly, in a different scaffold, 2-arylbenzoxazole-5-acetic acid derivatives, the presence of the acetic acid group at the 5-position was found to enhance cytotoxic activity against breast cancer cell lines. core.ac.uk Therefore, the acetic acid side chain in 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid is presumed to be essential for its biological efficacy, likely by engaging in key binding interactions with its molecular target.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.netnovartis.com Scaffold hopping involves replacing the core molecular framework—in this case, the thiazole ring—with a structurally different scaffold that maintains the spatial orientation of key pharmacophoric elements. researchgate.net Bioisosteres are functional groups that can be interchanged without a significant loss of biological activity. researchgate.net

For this compound, a scaffold hopping approach could involve replacing the thiazole nucleus with other five- or six-membered heterocycles like oxazole, pyrazole, thiophene, or pyridine. The goal would be to preserve the relative positioning of the bulky hydrophobic tert-butyl group and the acidic side chain. This can lead to compounds with different physical properties, metabolic stability, or patentability. For example, a successful scaffold hopping program in another area led to the development of novel GlyT1 inhibitors by replacing a piperidine (B6355638) core with a bicyclic [3.3.0] system, resulting in a structurally distinct and active series. nih.gov

Isosteric replacement could be applied to the acetic acid side chain. For example, it could be replaced with other acidic groups like a tetrazole or a hydroxamic acid, which can mimic the charge and hydrogen bonding capabilities of the carboxylic acid while potentially offering different pharmacokinetic profiles.

Design Principles for Enhanced Selectivity and Potency

Based on the SAR analysis of related thiazole compounds, several design principles can be formulated to guide the synthesis of analogues with enhanced potency and selectivity:

Maintain the 2-Position Hydrophobicity: The bulky, hydrophobic tert-butyl group at the 2-position appears to be a favorable feature for activity across different targets and should likely be retained or replaced with similar bulky alkyl or cycloalkyl groups to optimize hydrophobic interactions. nih.gov

Tune Electronics at the 4-Position: The 4-position is ideal for fine-tuning electronic properties. For targets favoring electron-poor rings, installation of strong electron-withdrawing groups like -CF₃ or halogens could enhance potency. nih.gov Conversely, for other targets, specific substituted aryl rings may be more effective. researchgate.net

Leverage the Acetic Acid Moiety: The acetic acid group is likely a key interaction point. Modifications to its length (e.g., propanoic acid) or its replacement with bioisosteres (e.g., tetrazole) could optimize binding affinity and physicochemical properties.

Explore 5-Position Diversity for Target Switching: Major modifications at the 5-position, such as replacing the acetic acid with larger, more complex functionalities (e.g., substituted amides, hydrazones, or large aromatic systems), can redirect the molecule's biological activity towards entirely different targets, such as antibacterial or anti-inflammatory agents. nih.govresearchgate.net

By systematically applying these principles, medicinal chemists can rationally design new analogues of this compound with potentially superior therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to discern the relationship between the structural properties of a series of compounds and their biological activity. nih.govarabjchem.org These models are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the mechanism of action at a molecular level. nih.gov For classes of compounds like thiazole derivatives, QSAR studies help to identify the key physicochemical, electronic, and steric properties that govern their therapeutic effects.

In the context of thiazole acetic acid analogues, QSAR models are developed by correlating molecular descriptors with measured biological activity. mdpi.com The process involves calculating a wide range of descriptors for a set of molecules and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive model. imist.ma

A 2D-QSAR study was conducted on a series of 59 thiazole derivatives acting as inhibitors of 5-lipoxygenase (5-LO), an enzyme implicated in inflammation. laccei.org The resulting model demonstrated a good correlation coefficient (R²) of 0.626, indicating a statistically significant relationship between the structural descriptors and the inhibitory activity. laccei.org In another study focusing on thiazole derivatives as inhibitors of the Peptidyl prolyl isomerase Pin1, both MLR and ANN methods were used to develop QSAR models. imist.ma The ANN model showed superior performance with high values for the correlation coefficient (R² = 0.98) and predictive ability (R²test = 0.98), highlighting the importance of specific descriptors like molar refractivity (MR), the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO). imist.ma

Similarly, QSAR studies on a series of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamides as potential antitubulin agents revealed a strong correlation between cytotoxicity against the A-549 lung carcinoma cell line and specific physicochemical parameters. nih.gov The high correlation coefficient (r² = 0.941) of the developed model underscores its predictive power. nih.gov

The table below summarizes the key parameters from a representative QSAR model for thiazole derivatives, illustrating the contribution of different descriptors to the predicted biological activity.

| Descriptor | Description | Contribution to Activity |

| XlogP | Partition coefficient (lipophilicity) | A measure of the compound's hydrophobicity, which influences its ability to cross cell membranes and reach the target site. A positive correlation often suggests that increased lipophilicity enhances activity. nih.gov |

| Kappa2 (κ2) | Molecular shape index | Describes the degree of branching or linearity of a molecule. Its correlation with activity indicates that the overall molecular shape is crucial for binding to the biological target. nih.gov |

| Quadrupole1 | A component of the molecular quadrupole moment | Reflects the distribution of charge within the molecule. Its significance in the QSAR model points to the importance of specific electronic interactions between the drug and the receptor. nih.gov |

| T_C_C_4 | Count of C-C-C-C fragments | A topological descriptor that was found to be a major contributing factor in 2D-QSAR models for the antibacterial activity of aryl thiazole derivatives against Gram-positive bacteria. ijpsdronline.com |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | An electronic descriptor related to a molecule's ability to accept electrons. It is often important in reactions and interactions involving charge transfer. imist.ma |

This table is a representative example of descriptors used in QSAR studies of thiazole derivatives, based on findings from cited research. imist.manih.govijpsdronline.com

These studies collectively demonstrate that the biological activity of thiazole derivatives can be effectively modeled using QSAR. The insights gained from such models are critical for the rational design of new analogues of this compound with potentially improved potency and selectivity.

Development of Focused Libraries of Thiazole Acetic Acid Derivatives

The development of focused chemical libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of a specific chemical space around a promising scaffold. For the thiazole acetic acid core, synthetic chemists design and create series of related compounds to investigate structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and metabolic stability. nih.govacs.org

The synthesis of these libraries often employs versatile and robust chemical reactions. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov Variations in both reactants allow for the introduction of diverse substituents on the thiazole ring. For instance, libraries of thiazole derivatives have been created by reacting various α-bromoketone derivatives with different heterocyclic amines or thiosemicarbazones. nih.govmdpi.com The Friedel–Crafts acetylation method has also been utilized to initiate the synthesis of novel thiazole acetic acid derivatives for pharmacological screening. nih.gov

One study detailed the synthesis of a library of thiazole derivatives designed as potential anticancer agents. mdpi.com The synthesis started from a key thiazole intermediate which was then modified to produce a series of analogues with different substituents. mdpi.com These compounds were subsequently tested for their ability to suppress the growth of cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). mdpi.com

The data from such focused libraries are crucial for establishing SAR. By comparing the biological activities of structurally related compounds, researchers can deduce the impact of specific functional groups at different positions of the molecule. For example, in a library of thiazole derivatives tested for anticancer activity, compound 4c emerged as the most active, with significantly lower IC₅₀ values compared to other analogues and even the standard drug, Staurosporine, against the MCF-7 cell line. mdpi.com This suggests that the specific substitutions on compound 4c are particularly favorable for its cytotoxic activity.

The table below presents selected data from a focused library of synthesized thiazole derivatives and their corresponding anticancer activity, illustrating the direct outcomes of such a developmental approach.

| Compound ID | R Group on Phenyl Ring | IC₅₀ (µM) vs. MCF-7 Cell Line | IC₅₀ (µM) vs. HepG2 Cell Line |

| 4a | 4-OH | 10.34 ± 0.65 | 15.12 ± 0.91 |

| 4b | 4-OCH₃ | 12.87 ± 0.81 | 18.23 ± 1.02 |

| 4c | 4-Cl | 2.57 ± 0.16 | 7.26 ± 0.44 |

| 5 | 4-OCOCH₃ (acetylated 4a) | 15.65 ± 0.94 | 20.33 ± 1.24 |

| Staurosporine | (Standard Drug) | 6.77 ± 0.41 | 8.4 ± 0.51 |

This table is based on data from a study on the anticancer activity of novel thiazole derivatives. mdpi.com

Through the iterative process of designing, synthesizing, and testing focused libraries of thiazole acetic acid derivatives, researchers can systematically refine the molecular structure to achieve desired biological effects, paving the way for the development of new therapeutic agents. acs.org

Future Research Directions and Translational Perspectives for 2 2 Tert Butyl Thiazol 5 Yl Acetic Acid

Novel Synthetic Methodologies and Scalability Research

The development of efficient and scalable synthetic routes is paramount for the translation of a promising compound from the laboratory to clinical application. While classical methods like the Hantzsch thiazole (B1198619) synthesis are well-established, future research should focus on more innovative and sustainable approaches. nih.govnih.gov

Modern synthetic strategies such as microwave-assisted organic synthesis (MAOS) and flow chemistry offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety profiles. acs.orgresearchgate.net For instance, microwave irradiation has been successfully employed in the multicomponent synthesis of novel thiazole analogs, demonstrating its potential for rapid library generation. researchgate.net Similarly, flow chemistry can facilitate the safe handling of hazardous reagents and intermediates, and allows for straightforward scaling-up of production. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Advantages | Disadvantages | Scalability |

| Traditional Batch Synthesis | Well-established protocols | Long reaction times, often requires harsh conditions, purification challenges | Can be challenging |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, high purity | Specialized equipment required, scalability can be limited | Moderate |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability | High initial investment in equipment | Excellent |

| Nanoparticle Catalysis | Reusable catalyst, environmentally friendly, high efficiency | Catalyst synthesis and characterization required | Good |

| Cascade Reactions | High atom economy, reduced number of steps, simplified purification | Requires careful reaction design and optimization | Potentially high |

Advanced Mechanistic Elucidation of Biological Actions

A deep understanding of a compound's mechanism of action is crucial for its rational development as a therapeutic agent. For 2-(2-(tert-Butyl)thiazol-5-yl)acetic acid and its analogs, research should move beyond preliminary biological screening to a detailed elucidation of their molecular interactions.

Studies on related thiazole derivatives have revealed a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govfabad.org.trwisdomlib.org For example, some thiazole derivatives have been shown to inhibit cancer cell migration and invasion by targeting the actin-bundling protein fascin. nih.govacs.org Others have demonstrated potent anticancer activity by inhibiting enzymes crucial for tumor growth, such as tyrosine kinases and VEGFR-2. nih.govmdpi.com

Future research should employ a combination of advanced techniques to pinpoint the specific molecular targets of this compound. These could include:

Proteomics and Transcriptomics: To identify changes in protein and gene expression in response to compound treatment.

Chemical Proteomics: To directly identify the protein targets that the compound binds to.

Structural Biology (X-ray crystallography, Cryo-EM): To determine the three-dimensional structure of the compound bound to its target, providing insights into the binding mode and facilitating further optimization.

Cell-based Assays and High-Content Imaging: To study the compound's effects on cellular pathways and morphology in a more physiological context.

Exploration of New Biological Targets and Therapeutic Areas

The structural versatility of the thiazole scaffold suggests that this compound and its derivatives may have therapeutic potential beyond currently identified areas. nih.govfabad.org.tr Systematic screening against a broad range of biological targets could uncover novel applications.

Emerging areas of interest for thiazole derivatives include neurodegenerative diseases, such as Alzheimer's disease, where some analogs have shown potential. sciencescholar.us The anti-inflammatory properties of thiazoles could also be explored for the treatment of autoimmune disorders and other inflammatory conditions. sciencescholar.usresearchgate.net Furthermore, given the rise of antimicrobial resistance, the investigation of novel thiazole derivatives as antibacterial and antifungal agents is of significant importance. fabad.org.trnih.govnih.gov

A study on new synthetic derivatives of thiazole acetic acid has shown that some compounds can affect cardiovascular parameters in isolated rat hearts and blood vessels, suggesting a potential role in the treatment of cardiovascular diseases. nih.gov For instance, certain derivatives were found to modulate developed tension and heart rate. nih.gov

Table 2: Potential Therapeutic Areas for Thiazole Derivatives

| Therapeutic Area | Potential Molecular Targets |

| Oncology | Tyrosine kinases, VEGFR-2, Fascin, Microtubules nih.govnih.govnih.govmdpi.com |

| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes researchgate.netnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) |

| Neurodegenerative Diseases | Beta-secretase (BACE1), Glycogen synthase kinase 3 (GSK-3) sciencescholar.us |

| Cardiovascular Diseases | Ion channels, Adrenergic receptors nih.gov |

| Diabetes | α-glucosidase inhibitors wisdomlib.org |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Thiazole Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. youtube.com These computational tools can be particularly valuable in exploring the vast chemical space of thiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling, an approach that uses machine learning to correlate chemical structures with biological activities, can be employed to predict the potency and other properties of novel thiazole compounds. youtube.comnih.govresearchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.govnih.gov

Collaborative Research Opportunities in Academia and Industry

The translation of a promising compound from basic research to a marketable drug is a complex and expensive process that often requires the combined expertise and resources of both academia and industry. Establishing collaborative partnerships is therefore essential for advancing the development of this compound and related compounds.

Academic research institutions can contribute their expertise in fundamental biology, medicinal chemistry, and the development of novel research tools. cdfd.org.in They are well-positioned to conduct exploratory research, identify novel biological targets, and elucidate mechanisms of action.

Pharmaceutical and biotechnology companies, on the other hand, possess the resources and experience in preclinical and clinical development, regulatory affairs, and large-scale manufacturing. cdfd.org.in Collaborative models such as public-private partnerships, research consortia, and sponsored research agreements can bridge the gap between academic discovery and industrial development, accelerating the translation of promising research findings into new therapies. Open innovation platforms can also facilitate the sharing of data and resources, fostering a more collaborative and efficient drug discovery ecosystem.

Q & A

Q. What are the standard synthetic routes for 2-(2-(tert-butyl)thiazol-5-yl)acetic acid, and how can reaction efficiency be validated?

The compound is typically synthesized via cyclocondensation of tert-butyl-substituted thiazole precursors with acetic acid derivatives. A common method involves refluxing intermediates (e.g., 2-aminothiazole derivatives) with sodium acetate and acetic acid, followed by crystallization and purification . Validation includes monitoring reaction progress via TLC or HPLC, and confirming purity (>95%) using techniques like NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

Q. What spectroscopic methods are recommended for characterizing structural tautomerism in thiazole derivatives like this compound?

Tautomeric equilibria in thiazoles can lead to conflicting spectral data. Use: